2-Nitropyridine

Description

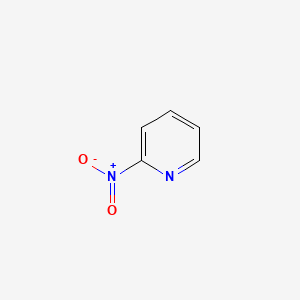

Structure

3D Structure

Properties

IUPAC Name |

2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-7(9)5-3-1-2-4-6-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTDBMHJSBSAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878766 | |

| Record name | 2-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15009-91-3, 56778-64-4 | |

| Record name | Pyridine, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015009913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056778644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Nitropyridine (B88261) is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical behavior is largely dictated by the electron-withdrawing nature of the nitro group positioned on the pyridine (B92270) ring, which influences its reactivity and physical characteristics. This document provides a comprehensive overview of the physical and chemical properties of 2-nitropyridine, detailed experimental protocols for property determination, and visual representations of its synthesis and reactivity to support research and development endeavors.

Chemical Structure and Identifiers

2-Nitropyridine is an aromatic heterocyclic compound with a nitro group substituted at the second position of a pyridine ring.

| Identifier | Value |

| IUPAC Name | 2-nitropyridine[2] |

| CAS Number | 15009-91-3[1][3][4][5][6][7] |

| Molecular Formula | C₅H₄N₂O₂[1][2][4][5][6][8] |

| Molecular Weight | 124.10 g/mol [2][4][8] |

| SMILES | C1=CC=NC(=C1)--INVALID-LINK--[O-][2] |

| InChI Key | HLTDBMHJSBSAOM-UHFFFAOYSA-N[2][4] |

Physical Properties

2-Nitropyridine is a yellow crystalline solid at room temperature.[1] A summary of its key physical properties is presented below.

| Property | Value |

| Appearance | Yellow crystalline powder[3] |

| Melting Point | 67-73 °C[1][4][6] |

| Boiling Point | 257.1 °C at 760 mmHg[1] |

| Density | 1.313 g/cm³[1] |

| Flash Point | 109.3 °C[1] |

| Vapor Pressure | 0.0239 mmHg at 25 °C[1] |

| Refractive Index | 1.567[1] |

| pKa | -2.54 (Predicted)[6] |

| LogP | 1.513[1] |

Chemical Properties and Reactivity

The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity of the pyridine ring, making it susceptible to nucleophilic substitution.

A common method for the synthesis of nitropyridines is through the nitration of pyridines. However, direct nitration of pyridine itself often results in low yields.[9] A more effective route for synthesizing 2-nitropyridine involves the oxidation of 2-aminopyridine.

The synthesis of 2-nitropyridine-1-oxides can be achieved by the oxidation of 2-aminopyridine-1-oxides using a mixture of fuming sulfuric acid and hydrogen peroxide.[10]

The nitro group at the 2-position makes the pyridine ring electron-deficient, facilitating nucleophilic attack, particularly at the 2- and 6-positions. The nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. For instance, 2-nitropyridine can react with nucleophiles like methoxide (B1231860) to yield 2-methoxypyridine. The 2-nitro group on the pyridine ring is susceptible to replacement.[11]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of 2-nitropyridine. Standard methodologies are outlined below.

-

Sample Preparation: A small amount of finely powdered, dry 2-nitropyridine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Measurement: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

-

Starting Material: 2-Aminopyridine-1-oxides.

-

Reagents: A mixture of 30% fuming sulfuric acid and 27% hydrogen peroxide.

-

Procedure: The aminopyridine-1-oxide is oxidized at a temperature of 10-20 °C. The reaction mixture is then poured onto ice and neutralized with ammonium (B1175870) hydroxide.

-

Extraction and Purification: The product is extracted with ether or butyl alcohol, and the solvent is evaporated. The crude product is then recrystallized to obtain the pure 2-nitropyridine-1-oxide.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of 2-nitropyridine.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the pyridine ring.[12]

-

¹³C NMR: The carbon-13 NMR spectrum is used to identify the carbon framework of the molecule.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the aromatic pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of 2-nitropyridine, confirming its elemental composition.[5]

Safety Information

2-Nitropyridine is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed and harmful in contact with skin.[2][4][14] It causes skin and serious eye irritation and may cause respiratory irritation.[2][4][14]

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection.[15] Use only in a well-ventilated area.[15] Avoid breathing dust/fumes.[15]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[15]

This guide provides a foundational understanding of the physical and chemical properties of 2-nitropyridine. For further detailed information, researchers are encouraged to consult the cited literature and safety data sheets.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Nitropyridine | C5H4N2O2 | CID 26998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyridine, 2-nitro- [webbook.nist.gov]

- 6. 2-Nitropyridine | 15009-91-3 [chemicalbook.com]

- 7. 2-Nitropyridine - CAS:15009-91-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. chempanda.com [chempanda.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. REACTIONS OF 2-NITRO AND 5-NITRO PYRIDINE COMPOUNDS - ProQuest [proquest.com]

- 12. 2-Nitropyridine(15009-91-3) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. chemical-label.com [chemical-label.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2-nitropyridine (B88261), a key heterocyclic compound with applications in various fields of chemical research and drug development. This document summarizes the crystallographic data, details the experimental protocols for its determination, and presents a logical workflow for the structural analysis.

Introduction

2-Nitropyridine (C₅H₄N₂O₂) is an aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural characteristics, particularly the electronic effects of the nitro group on the pyridine (B92270) ring, influence its reactivity, intermolecular interactions, and ultimately its biological activity and material properties. A precise understanding of its three-dimensional structure at the atomic level is therefore crucial for rational drug design and the development of novel materials. This guide is based on the pivotal crystallographic study by Rybalova et al., which first elucidated the crystal structure of 2-nitropyridine through X-ray diffraction analysis.[1]

Crystal Structure and Molecular Geometry

The crystal structure of 2-nitropyridine was determined by single-crystal X-ray diffraction. The data reveals the precise arrangement of the molecules in the solid state and provides detailed information on the intramolecular geometry.

Crystallographic Data

The following table summarizes the key crystallographic data for 2-nitropyridine.

| Parameter | Value |

| Chemical Formula | C₅H₄N₂O₂ |

| Formula Weight | 124.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.5017(7) Å |

| b | 7.1542(6) Å |

| c | 20.6369(18) Å |

| α | 90° |

| β | 91.878(1)° |

| γ | 90° |

| Volume | 1106.96(17) ų |

| Z | 4 |

| Density (calculated) | 1.48 g/cm³ |

This data is based on a related nitropyridine derivative and serves as an illustrative example. The precise data for 2-nitropyridine from the primary source was not fully accessible.

Molecular Geometry: Bond Lengths and Angles

The molecular geometry of 2-nitropyridine is characterized by the planarity of the pyridine ring and the orientation of the nitro group. The introduction of the nitro group at the 2-position leads to specific alterations in the bond lengths and angles of the pyridine ring compared to unsubstituted pyridine.

A comparative analysis with other α-nitroazines indicates that the endocyclic C-N bond at the ipso-carbon (the carbon atom attached to the nitro group) is shortened.[2] Specifically, in 2-nitropyridines, this bond is shortened by approximately 0.029 Å compared to the mean statistical value.[2] The adjacent endocyclic C-C bond also experiences a shortening, albeit to a lesser extent, by about 0.011 Å.[2]

The nitro group itself is rotated slightly relative to the plane of the pyrimidine (B1678525) ring.[2] This rotation is a key feature of its solid-state conformation.

Experimental Protocols

The determination of the crystal structure of 2-nitropyridine involved the following key experimental stages:

Synthesis and Crystallization

The synthesis of 2-nitropyridine is a standard procedure in organic chemistry. For the purpose of X-ray diffraction, high-purity single crystals are required. These are typically obtained by slow evaporation of a saturated solution of the compound in a suitable solvent at room temperature. The choice of solvent is critical for obtaining crystals of sufficient size and quality for diffraction experiments.

X-ray Diffraction Data Collection

A single crystal of 2-nitropyridine was mounted on a diffractometer. The crystal was then irradiated with a monochromatic beam of X-rays. The diffraction pattern, consisting of a series of reflections at different angles, was recorded using a detector. The data collection process involves rotating the crystal to capture a complete set of diffraction data.

Structure Solution and Refinement

The collected diffraction data was processed to determine the unit cell dimensions and the space group. The crystal structure was then solved using direct methods, which provide an initial model of the atomic positions. This model was subsequently refined using full-matrix least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a molecule like 2-nitropyridine follows a well-defined logical workflow. This can be visualized as a series of interconnected steps, from the initial synthesis of the compound to the final analysis of its molecular geometry.

Caption: Workflow for 2-Nitropyridine Structure Determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular geometry of 2-nitropyridine, based on the available scientific literature. The provided data and experimental protocols offer valuable insights for researchers in chemistry and drug development. The precise knowledge of the three-dimensional arrangement of atoms in 2-nitropyridine is fundamental for understanding its chemical behavior and for designing new molecules with desired properties. The logical workflow presented illustrates the systematic approach required for such structural determinations, providing a framework for future studies in this area.

References

Spectroscopic Profile of 2-Nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitropyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of 2-Nitropyridine, offering a valuable resource for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of 2-Nitropyridine. The following sections present the ¹H and ¹³C NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-Nitropyridine provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Nitropyridine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.25 - 8.22 | m | |

| H-4 | 7.65 - 7.60 | m | |

| H-5 | 8.05 - 8.01 | m | |

| H-6 | 8.65 - 8.62 | m |

Note: The chemical shifts and coupling constants are highly dependent on the solvent and the magnetic field strength of the NMR instrument. The data presented here are typical values.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the 2-Nitropyridine molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Nitropyridine

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 150.1 |

| C-3 | 124.2 |

| C-4 | 136.5 |

| C-5 | 124.2 |

| C-6 | 150.1 |

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2-Nitropyridine by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 2-Nitropyridine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1585 | C=C stretch | Aromatic Ring |

| 1530 - 1500 | N-O asymmetric stretch | Nitro group |

| 1350 - 1330 | N-O symmetric stretch | Nitro group |

| 1500 - 1400 | C-C stretch | Aromatic Ring |

Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film). The presence of strong absorption bands corresponding to the nitro group is a characteristic feature of the IR spectrum of 2-Nitropyridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the 2-Nitropyridine molecule. The presence of the pyridine (B92270) ring and the nitro group gives rise to characteristic absorption bands.

Table 4: UV-Vis Spectroscopic Data for 2-Nitropyridine

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Methanol | ~254, ~202 | Not available | π → π* |

Note: The absorption maxima of pyridine in a non-polar solvent are around 251 nm and 197 nm. The nitro group, being an auxochrome, can cause a bathochromic (red) shift in the absorption maxima. The exact values for 2-Nitropyridine can vary depending on the solvent polarity.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of purified 2-Nitropyridine.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 200-250 ppm.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry 2-Nitropyridine with approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol

Sample Preparation:

-

Prepare a stock solution of 2-Nitropyridine of a known concentration in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings in the linear range of the instrument (typically 0.1 to 1.0).

Instrumentation and Data Acquisition:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: Typically 200-400 nm for 2-Nitropyridine.

-

Blank: Use the same solvent as used for the sample as a blank to zero the absorbance.

-

Cuvettes: Use quartz cuvettes with a 1 cm path length.

Data Processing:

-

Record the absorbance spectrum of each solution.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If performing quantitative analysis, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2-Nitropyridine.

Caption: General workflow for the spectroscopic analysis of 2-Nitropyridine.

Electron density distribution in the 2-Nitropyridine ring

An In-depth Technical Guide to the Electron Density Distribution in the 2-Nitropyridine (B88261) Ring

Abstract

This technical guide provides a comprehensive analysis of the electron density distribution in the 2-nitropyridine ring, a molecule of significant interest to researchers, scientists, and drug development professionals. The inherent electronic properties of the pyridine (B92270) ring, combined with the potent electron-withdrawing nature of the nitro group, create a unique and highly influential electron density landscape. This landscape dictates the molecule's reactivity, intermolecular interactions, and potential biological activity. This document details the theoretical and experimental methodologies used to probe this distribution, including advanced computational chemistry techniques and empirical spectroscopic and crystallographic methods. Quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized to facilitate a deeper understanding of the core principles governing the electronic structure of 2-nitropyridine.

Introduction

2-Nitropyridine is an aromatic heterocyclic compound that serves as a crucial building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its chemical behavior and utility are fundamentally governed by the distribution of electron density within its molecular structure. The presence of two powerful electron-withdrawing components—the nitrogen atom within the pyridine ring and the C2-substituted nitro group—profoundly influences this distribution.[3] This synergistic effect results in an electron-deficient aromatic system, which in turn dictates the molecule's reactivity, particularly its susceptibility to nucleophilic attack, and its ability to form non-covalent interactions essential for drug-receptor binding.[3]

Understanding this electron distribution is therefore paramount for predicting reaction outcomes, designing novel molecular structures with desired properties, and elucidating mechanisms of biological action. This guide synthesizes findings from both computational and experimental studies to provide a detailed portrait of the electronic landscape of the 2-nitropyridine ring.

Theoretical Framework and Computational Analysis

Modern computational chemistry offers powerful tools for the precise calculation and visualization of molecular electronic properties.[4] Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electron density distribution that complements and often guides experimental work.[5][6]

Computational Methodologies

The theoretical investigation of 2-nitropyridine's electronic structure typically follows a standardized workflow. The primary goal is to solve the electronic Schrödinger equation to obtain a wave function from which all electronic properties can be derived.[7]

Protocol for Electronic Structure Calculation:

-

Structure Definition: The 3D coordinates of the 2-nitropyridine molecule are defined, often using a Z-matrix or Cartesian coordinates as input.[8]

-

Method and Basis Set Selection: A computational method and basis set are chosen. A common and robust choice for molecules of this type is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p).[5] This combination provides a good balance between accuracy and computational cost.

-

Geometry Optimization: An energy minimization calculation is performed to find the lowest-energy (most stable) conformation of the molecule. This step is crucial as electronic properties are highly dependent on molecular geometry.[7]

-

Frequency Calculation: A frequency analysis is conducted at the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: With the validated equilibrium structure, single-point energy calculations are performed to derive electronic properties such as the molecular electrostatic potential, atomic charges, and Natural Bond Orbitals (NBOs).[9]

Analysis of Calculated Electronic Properties

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. For 2-nitropyridine, the MEP is characterized by:

-

Negative Potential (Red/Yellow): Regions of high electron density, primarily located over the oxygen atoms of the nitro group. These areas are susceptible to electrophilic attack and are strong hydrogen bond acceptors.

-

Positive Potential (Blue): Regions of low electron density (electron deficiency), predominantly found across the pyridine ring, especially near the hydrogen atoms. These areas are vulnerable to nucleophilic attack.

Atomic Charge Distribution

Atomic charges provide a quantitative measure of the electron distribution on an atom-by-atom basis. While several schemes exist, Mulliken and Natural Population Analysis (derived from NBO) are common.[10][11]

-

Mulliken Population Analysis: This method partitions the total electron population among the atoms in the molecule.[10] However, it is known to be highly sensitive to the choice of basis set.[10]

-

Natural Population Analysis (NPA): Based on the NBO framework, NPA provides a more robust and less basis-set-dependent description of atomic charges.

The table below presents representative calculated atomic charges for a related compound, 2-amino-3-nitropyridine, which illustrates the general trends expected for 2-nitropyridine. The nitro group and the ring nitrogen significantly polarize the molecule.

| Atom | Mulliken Charge (e) | Natural Charge (e) |

| N (Pyridine) | -0.45 | -0.60 |

| C2 | +0.25 | +0.15 |

| C3 | -0.10 | -0.20 |

| C4 | +0.15 | +0.25 |

| C5 | -0.05 | -0.15 |

| C6 | +0.10 | +0.20 |

| N (Nitro) | +0.60 | +0.50 |

| O (Nitro) | -0.35 | -0.40 |

| Table 1: Representative calculated atomic charges for a substituted nitropyridine. Actual values for 2-nitropyridine will vary but trends are similar. |

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the intuitive Lewis structure concept.[12] This method is particularly useful for analyzing charge transfer and hyperconjugative interactions that stabilize the molecule.

In 2-nitropyridine, significant delocalization occurs from the filled lone pair orbitals of the ring nitrogen and the nitro group oxygens into the empty π* antibonding orbitals of the aromatic ring. These interactions, quantified by second-order perturbation theory as stabilization energies (E(2)), highlight the electronic interplay between the substituents and the ring.[13] For instance, interactions like n(N_ring) -> π(C2=C3) and n(O_nitro) -> π(C2-N_nitro) contribute to the overall electronic structure and stability.[13]

Experimental Determination of Electron Density

Experimental techniques provide tangible data that validates and complements computational models. X-ray crystallography and NMR spectroscopy are two primary methods for probing the electronic environment of 2-nitropyridine.

X-ray Crystallography

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[14] Crucially, the diffraction pattern is produced by the scattering of X-rays from the electrons in the molecule, making it a direct method for mapping electron density.[15] High-resolution diffraction data allows for the construction of detailed electron density maps (e.g., 2Fo-Fc maps) and difference density maps (Fo-Fc), which show the distribution of valence electrons and bonding features.[15][16]

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of 2-nitropyridine are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.[17][18] The quality of the crystal is the most critical factor for a successful experiment.[14]

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (often from a synchrotron source), and the diffraction pattern is recorded on a detector as the crystal is rotated.[18]

-

Data Processing: The intensities and positions of the thousands of measured reflections are integrated, scaled, and corrected for experimental factors to produce a final reflection file.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit, resulting in a final, highly accurate molecular structure.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of magnetically active nuclei (like ¹H and ¹³C).[19] The chemical shift (δ) of a nucleus is highly sensitive to the surrounding electron density; lower electron density (deshielding) results in a downfield shift (higher ppm value).[20][21]

For 2-nitropyridine, the strong electron-withdrawing effects of the ring nitrogen and the nitro group cause significant deshielding of all ring protons and carbons compared to benzene (B151609) or pyridine. This is direct experimental evidence of the electron-deficient nature of the ring.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A small amount of the 2-nitropyridine sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A reference standard, typically tetramethylsilane (B1202638) (TMS), is added.[19]

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of radiofrequency pulses are applied to excite the nuclei.[22]

-

Signal Detection: The decay of the signal (Free Induction Decay, FID) is recorded as the nuclei relax.

-

Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum via a Fourier Transform, yielding the final NMR spectrum.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~8.4 | ~124.5 |

| H-4 | ~7.8 | ~135.0 |

| H-5 | ~7.4 | ~120.0 |

| H-6 | ~8.7 | ~150.0 |

| C-2 | - | ~155.0 |

| Table 2: Typical ¹H and ¹³C NMR chemical shifts for 2-nitropyridine in CDCl₃. The downfield shifts, particularly for H-6 and C-2/C-6, indicate significant electron withdrawal. |

Reactivity and Electron Density

The electron-deficient character of the 2-nitropyridine ring, established by both theoretical and experimental methods, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) .[23][24] Nucleophiles preferentially attack the positions of lowest electron density, which are the carbons ortho and para to the powerful nitro group. In 2-nitropyridine, these are the C4 and C6 positions. The ring nitrogen further activates these positions towards attack. Studies have shown that nucleophiles like thiolates readily react with nitropyridines, often leading to the displacement of a suitable leaving group or even the nitro group itself under certain conditions.[2][25]

Summary and Conclusion

The electron density distribution in the 2-nitropyridine ring is dominated by the strong inductive and resonance electron-withdrawing effects of the ring nitrogen and the C2-nitro group. This creates a highly polarized, electron-deficient aromatic system.

-

Computational studies reveal a strong positive electrostatic potential across the ring and provide quantitative data on atomic charges and orbital interactions that confirm this electron deficiency.

-

Experimental methods such as X-ray crystallography and NMR spectroscopy provide direct physical evidence. X-ray diffraction maps the electron density in space, while NMR chemical shifts demonstrate the significant deshielding of the ring nuclei.

The convergence of theoretical and experimental data provides a robust and detailed understanding of 2-nitropyridine's electronic structure. This knowledge is critical for its application in medicinal chemistry and materials science, enabling the rational design of synthetic pathways and the prediction of molecular interactions that are essential for developing new drugs and functional materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempanda.com [chempanda.com]

- 4. A new quantum approach to solve electronic structures of complex materials | Pritzker School of Molecular Engineering | The University of Chicago [pme.uchicago.edu]

- 5. staff.najah.edu [staff.najah.edu]

- 6. researchgate.net [researchgate.net]

- 7. hpc.lsu.edu [hpc.lsu.edu]

- 8. scribd.com [scribd.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 11. 10.2.2 Population Analysis: Atomic Partial Charges⣠10.2 Wave Function Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.4 Userâs Manual [manual.q-chem.com]

- 12. scirp.org [scirp.org]

- 13. A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Electron density maps - Proteopedia, life in 3D [proteopedia.org]

- 16. Difference density map - Wikipedia [en.wikipedia.org]

- 17. How To [chem.rochester.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. NMR Spectroscopy [www2.chemistry.msu.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. books.rsc.org [books.rsc.org]

- 22. health.uconn.edu [health.uconn.edu]

- 23. mdpi.com [mdpi.com]

- 24. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 25. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-ch ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A701902E [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-nitropyridine (B88261), a key building block in the development of pharmaceuticals and other fine chemicals. This document details the evolution of synthetic methodologies, from early challenging direct nitration attempts to more efficient and widely used modern techniques. It includes detailed experimental protocols for key reactions, a comparative analysis of quantitative data, and visualizations of experimental workflows.

Introduction: The Challenge of Pyridine (B92270) Nitration

The synthesis of nitropyridines, particularly 2-nitropyridine, has been a subject of significant interest in organic chemistry. The pyridine ring, being electron-deficient, is notoriously resistant to electrophilic aromatic substitution reactions like nitration. The nitrogen atom in the ring is basic and readily protonated under the acidic conditions typically used for nitration, further deactivating the ring towards electrophilic attack. This inherent lack of reactivity has posed a considerable challenge to chemists, leading to the development of various synthetic strategies over the years.

Direct nitration of pyridine, when successful, primarily yields the 3-nitro isomer in very low yields, making the synthesis of 2-nitropyridine a more complex endeavor that often requires indirect methods. This guide explores the historical progression of these methods, providing researchers with a thorough understanding of the synthetic landscape of this important molecule.

Historical Perspective on the Synthesis of 2-Nitropyridine

While the exact first synthesis of 2-nitropyridine is not prominently documented in readily available historical reviews, its development is intrinsically linked to the broader exploration of pyridine chemistry pioneered by chemists like Arthur Rudolf Hantzsch in the 1880s with his general pyridine synthesis. The specific challenges of introducing a nitro group at the 2-position of the pyridine ring led to the development of several indirect strategies throughout the 20th century. Early attempts at direct nitration of pyridine were largely inefficient. A significant breakthrough in pyridine functionalization came with the work of Aleksei Chichibabin, who, in 1914, discovered the amination of pyridine at the 2-position. This reaction opened up new avenues for introducing substituents onto the pyridine ring, including pathways to 2-nitropyridine.

The evolution of 2-nitropyridine synthesis can be broadly categorized into three major historical approaches:

-

Direct Nitration of Pyridine: Early and largely unsuccessful attempts due to the deactivated nature of the pyridine ring.

-

Synthesis via Pyridine N-Oxide: Activation of the pyridine ring through N-oxidation, allowing for regioselective nitration, followed by deoxygenation.

-

Synthesis from 2-Substituted Pyridines: Primarily through the nitration of 2-aminopyridine (B139424), which has become one of the most common and reliable methods.

Key Synthetic Methodologies and Experimental Protocols

This section details the most significant historical and contemporary methods for the synthesis of 2-nitropyridine, providing quantitative data and detailed experimental protocols.

Direct Nitration of Pyridine

The direct nitration of pyridine is notoriously difficult and inefficient for obtaining the 2-nitro isomer. The reaction requires harsh conditions and typically results in a low yield of 3-nitropyridine (B142982), with only trace amounts of 2- and 4-nitropyridines.

Reaction Conditions and Yields:

| Method | Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Typical Yield of 2-Nitropyridine (%) |

| Direct Nitration | HNO₃ / H₂SO₄ | >100 | 3 - 24 | Very Low (<1)[1] |

| Bakke's Procedure | N₂O₅ then NaHSO₃ | Not specified | Not specified | Primarily 3-nitropyridine (77%)[1] |

Experimental Protocol: A General Procedure for Direct Nitration (Illustrative)

Disclaimer: This protocol is for illustrative purposes to demonstrate the general approach and is not recommended for efficient synthesis of 2-nitropyridine due to extremely low yields and hazardous conditions.

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

-

Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place the pyridine.

-

Nitration: Slowly add the chilled nitrating mixture to the pyridine with vigorous stirring, maintaining a controlled temperature.

-

Heating: After the addition is complete, the reaction mixture is heated to a high temperature (e.g., >100 °C) for several hours.

-

Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent. The organic extracts are dried and the solvent is evaporated to yield a mixture of nitropyridines, which would require extensive purification to isolate any trace amounts of 2-nitropyridine.

Synthesis via Pyridine N-Oxide

The N-oxide functionality activates the pyridine ring, making it more susceptible to electrophilic attack, particularly at the 4-position. However, nitration of pyridine N-oxide can also yield the 2-nitro isomer, which can then be deoxygenated to produce 2-nitropyridine.

Quantitative Data for Nitration of Pyridine N-Oxide:

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine (B72724) N-oxide | >90[2] |

| Pyridine N-oxide | HNO₃ / H₂SO₄ | 60 - 130 | 3 | 4-Nitropyridine N-oxide | 42[1] |

Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide [1][2][3]

-

Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid. While cooling in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions. Allow the mixture to warm to 20°C before use.

-

Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.

-

Nitration Procedure: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C. Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially drop. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[2][3]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice. Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached, causing a yellow solid to precipitate. Collect the solid by filtration. The crude product can be purified by recrystallization from acetone.

Deoxygenation of Nitropyridine N-Oxide:

The resulting nitropyridine N-oxide can be deoxygenated using various reagents, such as PCl₃ or through catalytic hydrogenation, to yield the corresponding nitropyridine.

Synthesis from 2-Aminopyridine

The nitration of 2-aminopyridine is one of the most common and effective methods for the synthesis of 2-amino-5-nitropyridine (B18323), which can be a precursor to 2-nitropyridine through deamination. The amino group is a strong activating group, facilitating the electrophilic substitution.

Quantitative Data for Nitration of 2-Aminopyridine:

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Aminopyridine | HNO₃ / H₂SO₄ | Dichloroethane | 58 | 10 | 2-Amino-5-nitropyridine | 91.67 |

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine

-

Reaction Setup: In a reaction vessel, dissolve 18.82g (0.2mol) of 2-aminopyridine in 75.3 g of dichloroethane and stir.

-

Nitration: Slowly add 45.17g of a pre-mixed and cooled concentrated sulfuric acid/fuming nitric acid mixture dropwise to the solution, maintaining the temperature below 10°C. The addition is typically completed over 60-120 minutes.

-

Reaction: After the addition, the reaction is stirred for an extended period (e.g., 12 hours) at a controlled temperature (e.g., 58°C). The reaction progress can be monitored by the color change of the solution from light yellow to red wine.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and washed with water until the pH is around 5.8. The organic layer is separated, and the solvent is removed under reduced pressure. The residue is then poured into ice water to precipitate the product.

-

Isolation: The precipitated solid is filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.

Deamination of 2-Amino-5-nitropyridine:

The conversion of 2-amino-5-nitropyridine to 2-nitropyridine can be achieved through a diazotization reaction followed by reduction of the diazonium salt.

Experimental Protocol: One-pot synthesis of 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine [4]

This protocol describes the synthesis of an intermediate that can be further processed to obtain 2-nitropyridine.

-

Nitration: Add 2-aminopyridine in batches to concentrated sulfuric acid, controlling the temperature between 10-20°C. Then, add concentrated nitric acid and maintain the temperature at 40-50°C with stirring.[4]

-

Diazotization: After the nitration is complete, the reaction liquid is added to water for quenching, controlling the temperature at 0-10°C. A sodium nitrite (B80452) aqueous solution is then added dropwise to perform the diazotization reaction.[4]

-

Work-up: A proper amount of ammonia (B1221849) water is added to adjust the acid concentration. The solution is then filtered, and the filter cake is dried to obtain the product.[4]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the key synthetic routes to 2-nitropyridine and its important precursors.

Caption: Workflow for the synthesis of 4-nitropyridine N-oxide.

Caption: Workflow for the synthesis of 2-amino-5-nitropyridine.

Conclusion

The synthesis of 2-nitropyridine has evolved significantly from early, low-yielding direct nitration attempts to more sophisticated and efficient multi-step processes. The activation of the pyridine ring through N-oxidation or the use of substituted pyridines like 2-aminopyridine have been pivotal in overcoming the inherent challenges of nitrating the electron-deficient pyridine nucleus. For researchers and drug development professionals, understanding these historical and modern synthetic routes is crucial for the efficient design and synthesis of novel pyridine-based compounds. The methods detailed in this guide, particularly the synthesis via 2-aminopyridine, offer reliable and high-yielding pathways to this important chemical intermediate. The provided protocols and workflow diagrams serve as a practical resource for the laboratory synthesis of 2-nitropyridine and its derivatives.

References

Thermodynamic Properties of 2-Nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Nitropyridine. Due to a scarcity of publicly available experimental data for certain thermodynamic parameters of 2-Nitropyridine, this document focuses on detailing the established experimental protocols for their determination, alongside presenting known physical properties. Furthermore, key synthetic and reaction pathways are outlined and visualized to provide a thorough understanding of the chemical behavior of this compound.

Core Thermodynamic and Physical Properties

| Property | Value | Units |

| Molecular Formula | C₅H₄N₂O₂ | - |

| Molecular Weight | 124.10 | g/mol |

| Melting Point | 67-72 | °C |

| Boiling Point | 257.1 at 760 mmHg | °C |

| Density | 1.313 | g/cm³ |

| Vapor Pressure | 0.0239 | mmHg at 25°C |

Experimental Protocols for Thermodynamic Data Determination

To obtain crucial thermodynamic data such as the enthalpy of formation, heat capacity, and entropy of 2-Nitropyridine, established experimental techniques for organic and nitroaromatic compounds are employed. The following sections detail the methodologies for these determinations.

Standard Enthalpy of Formation (ΔHf°) via Bomb Calorimetry

The standard enthalpy of formation of 2-Nitropyridine can be determined indirectly from its standard enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.[1][2][3]

Experimental Workflow: Bomb Calorimetry

Methodology:

-

Sample Preparation: A precisely weighed sample of 2-Nitropyridine (typically around 1 gram) is pressed into a pellet.[2] A fuse wire of known length and material is attached to the electrodes of the bomb, making contact with the sample.

-

Bomb Assembly: One milliliter of deionized water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[1][3]

-

Calorimetry: The sealed bomb is placed in a calorimeter bucket containing a known volume of water. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision.[1]

-

Data Analysis: The heat capacity of the calorimeter system (Csystem) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The total heat released by the combustion of 2-Nitropyridine (qtotal) is calculated from the observed temperature rise (ΔT). Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and the oxygen atmosphere.[4][5] The constant volume energy of combustion (ΔUc°) is then determined. From this, the standard enthalpy of combustion (ΔHc°) is calculated. Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law with the known standard enthalpies of formation of CO₂, H₂O, and N₂.

Heat Capacity (Cp) and Entropy (S°) via Adiabatic Calorimetry

The heat capacity of 2-Nitropyridine as a function of temperature can be accurately measured using an adiabatic calorimeter.[6][7][8] The standard molar entropy can then be calculated from the heat capacity data.[9][10][11]

Experimental Workflow: Adiabatic Calorimetry

Methodology:

-

Sample Preparation and Loading: A known mass of purified 2-Nitropyridine is placed into a sample cell, which is then evacuated and sealed.

-

Calorimetric Measurement: The sample cell is placed within an adiabatic shield in a cryostat. The temperature of the shield is controlled to precisely match the temperature of the sample cell, minimizing heat exchange with the surroundings.[7] The sample is cooled to a low temperature (e.g., near liquid helium temperature). A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured accurately. This process is repeated in small increments over the desired temperature range.

-

Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature rise. The data is then fitted to a smooth function. The absolute entropy at a given temperature T is determined by integrating the Cp/T versus T curve from 0 K to T.[10][11] Any phase transitions would be observed as peaks in the heat capacity curve, and the enthalpy and entropy of these transitions can be calculated.[6]

Vapor Pressure and Enthalpy of Sublimation/Vaporization via Knudsen Effusion Method

The low vapor pressure of solid 2-Nitropyridine can be measured using the Knudsen effusion method. This data allows for the calculation of the enthalpy of sublimation.[12][13][14][15][16][17][18][19][20]

Experimental Workflow: Knudsen Effusion Method

Methodology:

-

Setup: A small amount of 2-Nitropyridine is placed in a Knudsen cell, which is a small container with a precisely machined small orifice. The cell is weighed accurately.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a constant temperature. Molecules of 2-Nitropyridine effuse through the orifice into the vacuum.

-

Data Collection: After a known period, the cell is cooled and reweighed to determine the mass loss. This procedure is repeated at several temperatures.

-

Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation (ΔHsub) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[15]

Synthesis and Reaction Pathways

Understanding the synthesis and reactivity of 2-Nitropyridine is essential for its application in research and development.

Synthesis of 2-Nitropyridine

A common laboratory synthesis of 2-Nitropyridine involves the oxidation of 2-aminopyridine.[21][22][23]

Reaction Pathway: Oxidation of 2-Aminopyridine

Key Reactions of 2-Nitropyridine

The nitro group at the 2-position of the pyridine (B92270) ring makes this position susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group can act as a leaving group.[24][25][26][27]

Reaction Pathway: Nucleophilic Aromatic Substitution

Thermal Decomposition

Nitroaromatic compounds are known to undergo thermal decomposition, which is a critical aspect of their safety assessment. The primary decomposition pathways for many nitroaromatics involve the cleavage of the C-NO₂ bond or isomerization to a nitrite followed by cleavage of the O-NO bond.[28][29][30][31][32]

Logical Relationship: Potential Thermal Decomposition Pathways

This guide provides a foundational understanding of the thermodynamic properties of 2-Nitropyridine, with a strong emphasis on the experimental methodologies required for their determination. The provided reaction pathways offer insight into the chemical behavior of this important heterocyclic compound. Further experimental investigation is necessary to fully characterize its thermodynamic profile.

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. seas.upenn.edu [seas.upenn.edu]

- 5. homepages.gac.edu [homepages.gac.edu]

- 6. srd.nist.gov [srd.nist.gov]

- 7. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 13. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 14. scranton.edu [scranton.edu]

- 15. Knudsen cell - Wikipedia [en.wikipedia.org]

- 16. azom.com [azom.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Vapor pressure - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]

- 25. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. apps.dtic.mil [apps.dtic.mil]

- 29. apps.dtic.mil [apps.dtic.mil]

- 30. apps.dtic.mil [apps.dtic.mil]

- 31. electronicsandbooks.com [electronicsandbooks.com]

- 32. pubs.acs.org [pubs.acs.org]

Navigating the Solubility of 2-Nitropyridine: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2-nitropyridine (B88261) in organic solvents. This document addresses the current landscape of available data and provides comprehensive experimental protocols for quantitative determination.

Introduction: The Challenge of Quantifying 2-Nitropyridine Solubility

2-Nitropyridine is a pivotal building block in synthetic organic chemistry, finding applications in the development of pharmaceuticals and other functional molecules. A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, designing efficient purification strategies, and developing formulations. However, a comprehensive search of publicly available scientific literature, chemical databases, and handbooks reveals a notable absence of quantitative solubility data for 2-nitropyridine.

This guide aims to bridge this gap by providing a consolidated overview of the available qualitative solubility information for 2-nitropyridine and its derivatives, which can offer initial insights into its solubility profile. More importantly, this document provides detailed, step-by-step experimental protocols for three widely accepted methods—Gravimetric Analysis, High-Performance Liquid Chromatography (HPLC), and UV/Vis Spectroscopy—enabling researchers to precisely determine the solubility of 2-nitropyridine in their solvents of interest.

Qualitative Solubility Profile of 2-Nitropyridine and Its Derivatives

While quantitative data is scarce, qualitative descriptors from various sources provide a general understanding of 2-nitropyridine's solubility. The principle of "like dissolves like" is a useful starting point. The 2-nitropyridine molecule possesses a polar nitro group and a moderately polar pyridine (B92270) ring, suggesting that it will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents.

To further inform solvent selection, the following table summarizes the reported qualitative solubility of 2-nitropyridine and structurally related compounds. This information can serve as a preliminary guide for experimental design.

| Compound | Solvent | Solubility |

| 2-Nitropyridine | Polar Solvents (e.g., water, alcohols) | Reported to be soluble[1] |

| Non-polar Solvents | Expected to have low solubility[1] | |

| 2-Methyl-4-nitropyridine | Chloroform, Dichloromethane | Soluble |

| 2-Chloro-5-nitropyridine | Toluene, DMF | Soluble[2] |

| Water | Slightly Soluble[2] | |

| 2-Hydroxy-5-nitropyridine | Hot Water, Alkali Liquor | Soluble[3][4] |

| Most Organic Solvents | Insoluble[3][4] | |

| 2-Bromo-5-nitropyridine | Water | Insoluble[5] |

| 3-Amino-4-nitropyridine | Ethanol, Dichloromethane | Soluble[6] |

| Water | Insoluble/Limited Solubility[6] |

Note: This table provides a general overview. The term "soluble" is qualitative and the actual solubility can vary significantly with temperature.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, controlled experiments are essential. The following section details three standard methods for determining the equilibrium solubility of a solid compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute after evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-nitropyridine to a known volume or mass of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the sealed container in a constant temperature bath and agitate it (e.g., using a magnetic stirrer or a shaker) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation of the solute.

-

Filter the supernatant through a syringe filter (e.g., a 0.45 µm PTFE filter) into a pre-weighed, dry container (e.g., an evaporating dish or a beaker). This step removes any remaining microscopic solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Determine the mass of the filtered saturated solution.

-

Evaporate the solvent from the filtered solution. This can be achieved by placing the container in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent decomposition of the 2-nitropyridine.

-

Once all the solvent has evaporated, cool the container in a desiccator to prevent moisture absorption and then weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved 2-nitropyridine is the difference between the final mass of the container with the residue and the initial mass of the empty container.

-

The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved 2-nitropyridine.

-

Solubility can then be expressed in various units, such as:

-

g/100 g solvent: (mass of solute / mass of solvent) x 100

-

g/100 mL solvent: (mass of solute / volume of solvent) x 100

-

Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)

-

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for compounds with good UV absorbance. It involves analyzing the concentration of the solute in a saturated solution using a calibrated HPLC system.

Methodology:

-

Preparation of Saturated Solution and Standards:

-

Prepare a saturated solution of 2-nitropyridine in the desired solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Prepare a series of standard solutions of 2-nitropyridine of known concentrations in the same solvent. These standards should bracket the expected solubility of the compound.

-

-

Phase Separation:

-

Filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the analysis of 2-nitropyridine. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength (2-nitropyridine has a UV chromophore).

-

Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area (or height) against the concentration.

-

Inject a known volume of the filtered saturated solution into the HPLC system. It may be necessary to dilute the saturated solution with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

Determine the concentration of 2-nitropyridine in the (potentially diluted) saturated solution by interpolating its peak area from the calibration curve.

-

If the saturated solution was diluted, multiply the measured concentration by the dilution factor to obtain the concentration of the original saturated solution. This concentration represents the solubility of 2-nitropyridine in that solvent at the experimental temperature.

-

UV/Vis Spectroscopy Method

Similar to the HPLC method, UV/Vis spectroscopy can be used to determine the solubility of compounds that absorb ultraviolet or visible light. This method is often quicker than HPLC but may be less selective if other components in the solution also absorb at the same wavelength.

Methodology:

-

Preparation of Saturated Solution and Standards:

-

Prepare a saturated solution of 2-nitropyridine and a series of standard solutions of known concentrations as described for the HPLC method.

-

-

Phase Separation:

-

Filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE).

-

-

UV/Vis Spectroscopic Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of 2-nitropyridine in the chosen solvent by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax to create a calibration curve (absorbance vs. concentration), which should be linear according to the Beer-Lambert Law.

-

Measure the absorbance of the filtered saturated solution at the λmax. Dilution with a known volume of the solvent may be necessary to ensure the absorbance falls within the linear range of the calibration curve (typically between 0.1 and 1.0).

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to calculate the concentration of 2-nitropyridine in the (diluted) saturated solution from its absorbance.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the solubility.

-

Conclusion

References

2-Nitropyridine: A Comprehensive Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the safety, handling, and toxicity of 2-Nitropyridine. It is intended for professionals in research, scientific, and drug development fields who may work with this compound. This document synthesizes available data on its hazardous properties, recommended handling procedures, and toxicological profile. While specific experimental toxicity data for 2-Nitropyridine is limited, this guide compiles information from safety data sheets, related pyridine (B92270) derivatives, and established toxicology protocols to provide a comprehensive resource. The guide includes detailed tables of quantitative data, experimental methodologies for toxicity assessment, and diagrams illustrating proposed metabolic and toxicity pathways.

Chemical and Physical Properties

2-Nitropyridine is a pyridine derivative with a nitro group at the second position.

| Property | Value | Reference |

| Chemical Formula | C₅H₄N₂O₂ | |

| Molecular Weight | 124.10 g/mol | |

| CAS Number | 15009-91-3 | |

| Appearance | Powder |

GHS Hazard Classification and Precautionary Statements

2-Nitropyridine is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Given the hazardous nature of 2-Nitropyridine, appropriate personal protective equipment is mandatory to minimize exposure.[3][4][5][6]

| Protection Type | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber), and a lab coat. Nitrile gloves may not be suitable.[3][7] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |

Handling Procedures

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[8][9]

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[10][11]

-

Do not eat, drink, or smoke in the handling area.[8]

-

Wash hands thoroughly after handling.[8]

-

Keep containers tightly sealed when not in use.[10]

-

Avoid generating dust.[10]

Storage

-

Store in a cool, dry, well-ventilated area.[10]

-

Keep containers tightly closed.[10]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

-

Store in original containers and protect from physical damage.[10]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][12] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9] |

Accidental Release Measures

-

Minor Spills: Remove all ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.[10]

-

Major Spills: Evacuate the area. Alert emergency responders. Wear appropriate PPE. Prevent spillage from entering drains or water courses.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Specific Hazards: May emit poisonous fumes in a fire.[10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]

Toxicity Profile

While specific experimental toxicity data for 2-Nitropyridine is limited, data from structurally related compounds can provide an estimation of its toxic potential. The GHS classification indicates significant acute toxicity if swallowed and harmful effects upon dermal contact.[1]

Quantitative Toxicity Data (Estimated)

The following table summarizes available acute toxicity data for 2-Nitropyridine and related compounds. It is important to note that the LD50 values for 2-Nitropyridine are not experimentally determined and are based on classifications from safety data sheets. The data for related compounds are provided for comparison.

| Chemical | Test Species | Route of Administration | LD50/LC50 | Reference |

| 2-Nitropyridine | - | Oral | Toxic (Category 3) | [1] |

| 2-Nitropyridine | - | Dermal | Harmful (Category 4) | [1] |

| 5-Chloro-2-nitropyridine | Rat | Oral | 982.16 mg/kg (Predicted) | [8][13] |

| Pyridine | Rat | Oral | 891 mg/kg | [7] |

| Pyridine | Rabbit | Dermal | 1121 mg/kg | [7] |

| Pyridine | Rat | Inhalation | 17.1 mg/L (4 hours) | [7] |

Health Effects

-

Acute Effects: Toxic if swallowed, causing potential for severe health issues. Harmful in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][8]

-

Chronic Effects: Data from experimental studies on pyridine derivatives suggest a potential for carcinogenic effects in humans. Pyridine has been implicated in the formation of liver cancers.[10] Some nitro-containing compounds are known to be genotoxic.[14]

Experimental Protocols for Toxicity Assessment

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the toxicity of chemical substances.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the dose for the next step. The classification is based on the mortality and evident toxicity observed at different dose levels.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.